1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-[(3,4-dichlorophenoxy)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O/c11-9-2-1-8(3-10(9)12)16-6-15-5-7(13)4-14-15/h1-5H,6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEBDURVBVTAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCN2C=C(C=N2)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine typically involves the reaction of 3,4-dichlorophenol with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its structural features make it a candidate for developing new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial growth .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural analogs, their substituents, and molecular properties:
Key Structural Differences and Implications
- Substituent Effects: Halogen vs. Methoxy Groups: The 3,4-dichloro substitution in the target compound enhances lipophilicity and electron-withdrawing effects compared to methoxy-substituted analogs (e.g., ), which are more polar and electron-donating. This difference impacts membrane permeability and receptor binding . Benzyl vs. Phenoxymethyl Linkage: Benzyl-linked analogs (e.g., ) lack the oxygen atom in the phenoxymethyl group, reducing polarity but increasing hydrophobicity. The O-linkage in the target compound may improve solubility in polar solvents .
- Pyridine-containing analogs () exhibit altered hydrogen-bonding capabilities due to the nitrogen atom in the aromatic ring .
Biological Activity
1-[(3,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine is a compound that has garnered attention due to its potential applications in agriculture and medicinal chemistry. This article explores its biological activity, focusing on its herbicidal properties, anti-inflammatory effects, and potential as an anticancer agent.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a dichlorophenoxy group, which is essential for its biological activity. The molecular formula is , and it exhibits a molecular mass of 258.10 g/mol.
Structural Formula
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Herbicidal Activity
This compound acts as a synthetic auxin, mimicking natural plant hormones that regulate growth. Its herbicidal properties arise from its ability to induce uncontrolled growth in target plants, effectively functioning as a herbicide. Studies indicate that it can disrupt normal plant physiological processes by interacting with auxin receptors.
| Mechanism | Effect |
|---|---|
| Auxin mimicry | Induces abnormal growth patterns |
| Disruption of hormonal balance | Leads to plant death |
2. Anti-inflammatory Properties
Research suggests that this compound may possess anti-inflammatory properties. This potential has been highlighted in studies where the compound demonstrated the ability to modulate immune responses, making it a candidate for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
A notable study involving related pyrazole derivatives demonstrated their ability to inhibit cyclin-dependent kinase 2 (CDK2), leading to reduced cell proliferation in cancer models. The most potent derivative showed sub-micromolar antiproliferative activity across multiple cancer cell lines, indicating a potential pathway for developing new anticancer therapies based on this scaffold.
Mechanistic Insights
Mechanistic studies revealed that these compounds could induce apoptosis and cell cycle arrest at critical phases (S and G2/M), highlighting their potential as therapeutic agents in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
